Fumonisin B3

Mycotoxin Toxicology Hepatotoxicity In Vitro Cytotoxicity

Procure Fumonisin B3 (FB3) as a critical reference standard for analytical method development and toxicological research. Unlike FB1, FB3 demonstrates no significant hepatotoxicity in 28-day rodent studies at doses up to 140 μmol/kg, making it an essential compound-specific standard and negative control for FB1-mediated hepatic injury models. Its unique stereoisomerism (10–40% 3-epi-FB3) mandates chromatographic resolution verification for accurate LC-MS/MS quantification. Ideal for validating methods in complex matrices like maize and feed, and for investigating synergism/antagonism in multi-mycotoxin co-exposure studies.

Molecular Formula C34H59NO14
Molecular Weight 705.8 g/mol
CAS No. 1422359-85-0
Cat. No. B570569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumonisin B3
CAS1422359-85-0
Synonyms(2R,2’R)-2,2’-((((5R,6R,7S,9S,11R,18S,19S)-19-Amino-11,18-dihydroxy-5,9-dimethylicosane-6,7-diyl)bis(oxy))bis(2-oxoethane-2,1-diyl))disuccinic Acid; 
Molecular FormulaC34H59NO14
Molecular Weight705.8 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
InChIInChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1
InChIKeyCPCRJSQNWHCGOP-STOIETHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A powder

Fumonisin B3 (CAS 1422359-85-0) for Analytical and Toxicology Research: Procurement Guide


Fumonisin B3 (FB3; CAS 1422359-85-0) is a mycotoxin belonging to the fumonisin B series, produced primarily by Fusarium verticillioides and related species that contaminate maize and other cereal grains globally [1]. As an inhibitor of ceramide synthase, FB3 disrupts sphingolipid metabolism and contributes to the toxicological profile of fumonisin contamination, which is associated with hepatotoxicity, nephrotoxicity, and carcinogenicity in various animal models [2]. FB3 co-occurs with fumonisin B1 (FB1) and fumonisin B2 (FB2) in contaminated food and feed matrices, with reported natural occurrence rates of up to 84% in cereal samples from certain regions [3].

Why Fumonisin B3 Cannot Be Substituted by FB1 or FB2 in Analytical and Toxicology Workflows


The fumonisin B series (FB1, FB2, FB3) exhibits distinct toxicological potencies that vary significantly across species and experimental models, rendering class-level substitution inappropriate for quantitative work. In chicken embryo lethality assays, FB1 demonstrates markedly higher toxicity than FB3, with a 50% lethal dose (LD50) of 18.73 μg per egg for FB1 [1]. Conversely, in primary rat hepatocyte cytotoxicity studies, FB2 is the most cytotoxic, followed by FB3, with FB1 showing the least acute cytotoxicity [2]. In 28-day mouse feeding studies, FB1 alone induces hepatotoxicity (elevated serum bile acids, alkaline phosphatase, and liver sphinganine-to-sphingosine ratio) at 72–143 μmol/kg diet, while FB2 and FB3 produce no significant alterations at equivalent doses [3]. Furthermore, analytical differentiation is critical: FB3 exhibits stereoisomerism with 3-epi-FB3 representing 10–40% of FB3 standard material, a complexity not shared by FB1 or FB2, which directly impacts chromatographic peak assignment and quantification accuracy [4].

Quantitative Differentiation Evidence for Fumonisin B3 Versus FB1 and FB2


FB3 Shows Intermediate Cytotoxicity in Primary Rat Hepatocytes Compared to FB1 and FB2

In primary rat hepatocyte cultures, FB2 exhibits the highest cytotoxic effect, followed by FB3, with FB1 showing the lowest cytotoxicity among the three fumonisin B mycotoxins. FB1 and FB2 produced 50% lactate dehydrogenase (LDH) release (CD50) at approximately 2000 μM and 1000 μM, respectively, while FB3's position in the potency ranking is intermediate between FB2 and FB1 [1].

Mycotoxin Toxicology Hepatotoxicity In Vitro Cytotoxicity

FB3 Exhibits No Detectable Hepatotoxicity in 28-Day Mouse Feeding Study Unlike FB1

In a 28-day dietary feeding study with female B6C3F1 mice, fumonisin B1 (FB1) at 72 and 143 μmol/kg diet produced significant hepatotoxicity as evidenced by elevated serum total bile acids, cholesterol, and alkaline phosphatase, along with increased liver sphinganine-to-sphingosine ratio and histopathological changes (hepatocellular apoptosis, hypertrophy, Kupffer cell hyperplasia). In contrast, FB3 at equivalent doses (14, 70, and 140 μmol/kg diet) produced no significant alterations in serum analytes, organ weights, or hepatic structure relative to controls [1].

In Vivo Toxicology Subchronic Feeding Study Hepatotoxicity Biomarkers

FB3 Is Approximately Equipotent to FB1 and FB2 as a Ceramide Synthase Inhibitor

In precision-cut rat liver slice assays measuring free sphingoid base accumulation as a functional readout of ceramide synthase inhibition, fumonisins B1, B2, B3, B4, C4, and TA toxin were approximately equipotent inhibitors. Hydrolyzed FB3 (lacking tricarballylic side chains) was only 30–40% as potent as intact FB3. Other structurally unrelated mycotoxins (aflatoxin B1, T-2 toxin, zearalenone, etc.) tested at 10 and 100 μM showed no ceramide synthase inhibition [1].

Sphingolipid Metabolism Ceramide Synthase Inhibition Mechanism of Action

FB3 Exhibits Lowest Cytotoxicity Among Fumonisins in Human Gastric Epithelial Cells

In human gastric epithelial cells (GES-1), the cytotoxicity potency ranking of individual fumonisins is FB1 > FB2 >> FB3. This ranking differs from the primary rat hepatocyte model, demonstrating cell-type and species specificity in fumonisin toxicity [1]. Additionally, FB2+FB3 combinations show synergistic effects at low concentrations but antagonistic effects at high concentrations, while FB1+FB3 combinations exhibit synergy across a broader concentration range [1].

Human Cell Toxicology Gastrointestinal Toxicity Combined Mycotoxin Exposure

FB3 Standards Contain 10–40% 3-epi-FB3 Stereoisomer, Requiring Analytical Differentiation

Samples of fumonisin B3 (and B4) used as analytical standards contain between 10% and 40% of fumonisin B compounds belonging to the 3-epi series (3-epi-FB3), as determined by HPLC with fluorescence detection and confirmed by LC-MS/MS. In naturally contaminated maize samples, 3-epi-FB3 occurs at levels less than 20% relative to FB3 [1]. This stereoisomeric heterogeneity is not observed with FB1 or FB2 standards and presents a unique analytical challenge for accurate quantification.

Analytical Chemistry Stereoisomerism LC-MS Method Validation

FB3 Co-Occurs at High Frequency (84%) in Cereal Samples, Necessitating Separate Quantification

In a comprehensive survey of 55 cereal samples (maize, maize porridge, sorghum, wheat) from Limpopo Province, South Africa, fumonisin B3 was detected in 84% of samples, compared to fumonisin B1 in 80% of samples. FB3 concentrations in maize reached up to 2153 μg/kg, exceeding South African and European Commission regulatory limits for total fumonisins [1]. The high co-occurrence frequency demonstrates that FB3 is not a minor or trace contaminant but a prevalent mycotoxin requiring independent analytical monitoring.

Food Safety Mycotoxin Surveillance Multi-Mycotoxin Analysis

Primary Research and Industrial Application Scenarios for Fumonisin B3 Procurement


Analytical Reference Standard for Multi-Mycotoxin LC-MS/MS Method Validation

FB3 reference material is required for developing and validating quantitative LC-MS/MS methods targeting fumonisins in food, feed, and biological matrices. Given that FB3 contains 10–40% 3-epi-FB3 stereoisomer, chromatographic resolution must be verified during method development to ensure accurate quantification [1]. Isotopically labeled U-[13C34]-FB3 internal standards are available for matrix effect correction in complex sample matrices such as maize, poultry feed, and milk powder [2][3].

Negative Control or Low-Toxicity Comparator in Mammalian In Vivo Toxicology Studies

In subchronic feeding studies with rodents, FB3 does not induce the hepatotoxicity observed with FB1 at equivalent doses (up to 140 μmol/kg diet over 28 days), as measured by serum bile acids, cholesterol, alkaline phosphatase, and liver sphinganine-to-sphingosine ratio [4]. This profile makes FB3 suitable as a low-toxicity reference compound or negative control when investigating FB1-mediated hepatic injury mechanisms.

Mechanistic Studies of Ceramide Synthase Inhibition and Sphingolipid Disruption

FB3 is approximately equipotent to FB1 and FB2 as a ceramide synthase inhibitor in precision-cut rat liver slice assays, making it a functionally interchangeable tool for studying sphingolipid metabolism disruption [5]. Hydrolyzed FB3, which is only 30–40% as potent, can serve as a reduced-activity comparator for structure-activity relationship investigations involving the tricarballylic side chains.

Combined Mycotoxin Exposure and Risk Assessment Modeling

FB3 exhibits distinct combination effects with FB2 in human gastric epithelial cells, showing synergism at low concentrations and antagonism at high concentrations, while FB1+FB3 combinations are synergistic across a broader range [6]. This behavior necessitates inclusion of FB3 in toxicological studies of multi-mycotoxin co-exposure and supports procurement of FB3 for in vitro screening of mycotoxin mixtures rather than relying solely on FB1 data.

Technical Documentation Hub

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